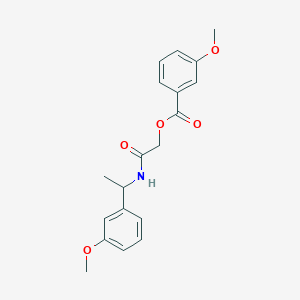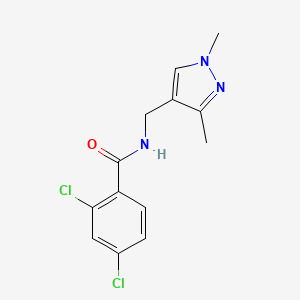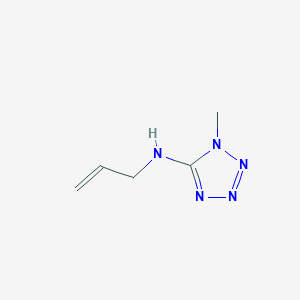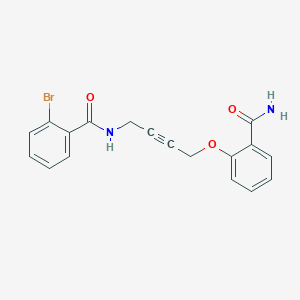
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
A study has synthesized a hybrid compound related to the chemical structure , which exhibited potential as an anticancer agent. The compound was synthesized using a linker mode approach under reflux condition, and its structure was confirmed by spectroscopic analysis. Computational approaches, including molecular docking and MD simulation, were applied to explore its potency against breast cancer. The compound showed a more negative value of binding free energy compared to tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .
Antidepressant Synthesis
The synthesis of antidepressant molecules is a significant area of medicinal chemistry. A review article discussed the role of different transition metals as catalysts in the synthesis of antidepressants. Key structural motifs included in antidepressant drugs can be synthesized using metal-catalyzed steps. The review examined current developments in the catalytic synthesis of antidepressants and their potential application .
Synthesis of Triazole Derivatives
A series of novel triazole derivatives tethered to a structure similar to the compound were prepared by the click reaction. These derivatives are important due to their potential biological activities, which include anticancer properties .
Molecular Hybridization for Drug Development
The compound can be used in molecular hybridization, a technique where two or more different pharmacophores are combined to create a new compound with enhanced therapeutic effects. This approach is particularly useful in the development of drugs with multiple targets, such as dual- or multi-target antidepressants .
Computational Drug Design
Computational methods like molecular docking and MD simulation are crucial in predicting the interaction and stability of a compound within a biological system. The compound’s potential activity against diseases like cancer can be assessed through these in silico studies, which are an integral part of modern drug discovery .
Synthesis of Chalcone Derivatives
Chalcones and their derivatives, which share a similar methoxyphenyl component with the compound , have been reported to exhibit a broad spectrum of biological activities. The synthesis of these compounds, including the methoxylated chalcones, is an area of interest due to their potent cytotoxic activity against various cancer cell lines .
Direcciones Futuras
The future directions for research on “2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Propiedades
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGQTJPIRBIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2855074.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855075.png)


![(4-fluorophenyl)[1-methyl-4-(4-methylphenyl)tetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2855082.png)
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2855083.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)

![(E)-3-(2-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2855088.png)
![1-Phenyl-2-azaspiro[3.4]octane](/img/structure/B2855090.png)



